molecular formula C11H8N4O2 B11784509 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11784509
M. Wt: 228.21 g/mol
InChI Key: CKUASGMDCIXRBF-UHFFFAOYSA-N
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Description

2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with a nitrophenyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with acetonitrile under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The acetonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can react with the acetonitrile group under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted acetonitrile derivatives.

Scientific Research Applications

2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and pyrazole moieties. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylacetonitrile: Similar structure but lacks the pyrazole ring.

    2-(4-Nitrophenyl)acetonitrile: Similar structure but lacks the pyrazole ring.

    4-Nitrobenzyl cyanide: Similar structure but lacks the pyrazole ring.

Uniqueness

2-(5-(4-Nitrophenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both a nitrophenyl group and a pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C11H8N4O2/c12-6-5-9-7-11(14-13-9)8-1-3-10(4-2-8)15(16)17/h1-4,7H,5H2,(H,13,14)

InChI Key

CKUASGMDCIXRBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)CC#N)[N+](=O)[O-]

Origin of Product

United States

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